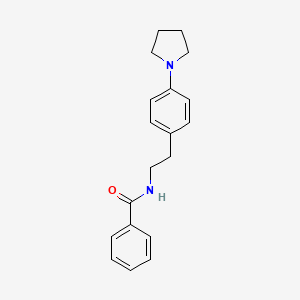

N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

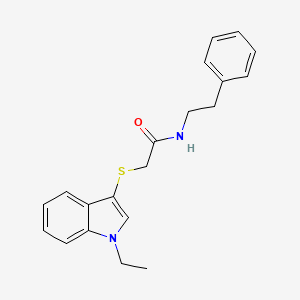

The molecular structure of “N-(4-(pyrrolidin-1-yl)phenethyl)benzamide” involves a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, compounds with a pyrrolidine ring have been known to show significant pharmacological activity . They can act as antagonists of various receptors and inhibit a wide range of enzymes .Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition in Cancer Therapy

N-(4-(pyrrolidin-1-yl)phenethyl)benzamide and similar compounds show potential in cancer therapy due to their role as histone deacetylase (HDAC) inhibitors. These compounds, like MGCD0103, inhibit HDACs 1-3 and 11, leading to cancer cell proliferation blockage, histone acetylation, and apoptosis induction, thereby showing promise as anticancer drugs (Zhou et al., 2008).

Structural Analysis for Drug Design

Understanding the crystal structure of N-(pyrrolidin-1-yl)phenethyl)benzamide derivatives helps in drug design. For instance, N-(pyridin-2-ylmethyl)benzamide derivatives exhibit different orientations of pyridine and benzene rings, which is crucial for designing drugs with specific properties (Artheswari et al., 2019).

Corrosion Inhibition

Compounds structurally related to this compound, such as Schiff bases, have been studied for their role in corrosion inhibition. These compounds form protective films on metal surfaces, indicating their potential use in industrial applications to prevent corrosion (Murmu et al., 2019).

Luminescence and Aggregation-Enhanced Emission

Some benzamide derivatives show unique luminescence properties. Compounds like 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-3-yl-benzamide exhibit luminescence in solution and solid states, with aggregation-enhanced emission in certain solvent conditions. This property is useful in developing new materials for optoelectronic applications (Srivastava et al., 2017).

Melanoma Cytotoxicity

Benzamide derivatives, including those structurally related to this compound, have been explored for their cytotoxicity against melanoma cells. These compounds show promise for targeted drug delivery in melanoma therapy due to their selective uptake by melanoma cells and enhanced toxicity compared to standard cytostatics (Wolf et al., 2004).

Propiedades

IUPAC Name |

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c22-19(17-6-2-1-3-7-17)20-13-12-16-8-10-18(11-9-16)21-14-4-5-15-21/h1-3,6-11H,4-5,12-15H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUKXWQQSAZUQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2960502.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2960503.png)

![[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine](/img/structure/B2960504.png)

![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2960508.png)

![2-(4-butoxyphenyl)-5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![3-Ethoxy-7-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B2960512.png)

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide](/img/structure/B2960518.png)

![N-(2-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}ETHYL)ACETAMIDE](/img/structure/B2960519.png)